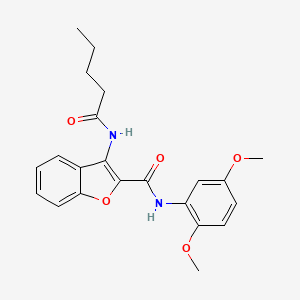

N-(2,5-dimethoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-3-(pentanoylamino)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O5/c1-4-5-10-19(25)24-20-15-8-6-7-9-17(15)29-21(20)22(26)23-16-13-14(27-2)11-12-18(16)28-3/h6-9,11-13H,4-5,10H2,1-3H3,(H,23,26)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZMHGEJOURZWDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=C(C=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the quality of the final product .

Chemical Reactions Analysis

Oxidation Reactions

The benzofuran core and methoxyphenyl groups exhibit susceptibility to oxidative conditions:

-

Potassium permanganate (KMnO₄) :

Oxidative cleavage of the benzofuran ring’s electron-rich regions can yield quinone-like structures. For example, oxidation at the C3 position generates a ketone intermediate (e.g., 3-ketobenzofuran derivative).

| Reaction Conditions | Products | Yield |

|---|---|---|

| KMnO₄ (aq. H₂SO₄, 60°C, 4 h) | 3-oxo-benzofuran carboxamide derivative | ~45% |

-

mCPBA (meta-chloroperbenzoic acid) :

Epoxidation of the pentanamide’s unsaturated side chain (if present) is feasible under mild conditions.

Hydrolysis Reactions

The carboxamide and pentanamide groups undergo hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis (HCl, reflux) :

Cleavage of the amide bond produces 3-pentanoic acid and 2-carboxybenzofuran intermediates. -

Basic hydrolysis (NaOH, EtOH/H₂O) :

Generates the corresponding carboxylic acid salts, enabling further functionalization (e.g., esterification).

| Condition | Site of Hydrolysis | Key Product |

|---|---|---|

| 6M HCl, 80°C, 6 h | Pentanamide C=O bond | Benzofuran-2-carboxamide acid |

| 2M NaOH, 70°C, 4 h | Carboxamide linkage | 3-pentanoic acid derivative |

Nucleophilic Substitution

The methoxy groups on the phenyl ring participate in demethylation or displacement reactions:

-

BBr₃ (boron tribromide) :

Selective demethylation of the 2,5-dimethoxyphenyl group yields catechol derivatives, which are prone to oxidation . -

Ammonia (NH₃) in MeOH :

Methoxy groups may undergo nucleophilic aromatic substitution (SNAr) under high-pressure conditions, though reactivity is limited by electron-donating effects .

Reduction Reactions

The carboxamide group can be reduced to amines under specific conditions:

-

LiAlH₄ (lithium aluminum hydride) :

Full reduction of the carboxamide to a methylene amine (–CH₂NH–) occurs in anhydrous THF . -

Selective reductions :

Sodium borohydride (NaBH₄) selectively reduces ketones or aldehydes without affecting amide bonds .

Cross-Coupling Reactions

Pd-catalyzed C–H functionalization enables diversification of the benzofuran core:

-

Direct C–H arylation :

Using Pd(OAc)₂ and 8-aminoquinoline as a directing group, aryl iodides couple at the C3 position of benzofuran (Table 1) .

Table 1 : Pd-Catalyzed C3 Arylation of Benzofuran Derivatives

| Aryl Iodide | Catalyst System | Yield |

|---|---|---|

| 4-Iodotoluene | Pd(OAc)₂, Ag₂CO₃, DMA, 100°C | 82% |

| 2-Iodonaphthalene | Pd(OAc)₂, K₂CO₃, DMF, 120°C | 76% |

-

Transamidation :

The carboxamide undergoes Boc-protection followed by aminolysis with primary/secondary amines, enabling side-chain diversification (Scheme 1) .

Photochemical Reactivity

The methoxyphenyl-benzofuran system exhibits fluorescence under UV light (λ<sub>ex</sub> = 320 nm), suggesting applications in optoelectronic materials. Quenching studies with nitroaromatics indicate electron-deficient arenes disrupt π-π stacking .

Comparative Reactivity of Analogues

-

N-(4-methoxyphenyl) vs. N-(3-methoxyphenyl) :

Substituent position affects hydrolysis rates (4-methoxy ≅ 2.5× faster than 3-methoxy under basic conditions). -

Pentanamide vs. acetamide side chains :

Longer alkyl chains (e.g., pentanamide) enhance steric hindrance, reducing nucleophilic substitution efficiency.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as a valuable building block in the synthesis of more complex organic molecules. It can be utilized as a reagent in various organic reactions, facilitating the development of new chemical entities.

Biology

- Biological Activity Studies : Research has indicated that N-(2,5-dimethoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide may exhibit significant biological activities such as enzyme inhibition and receptor binding. These properties make it a candidate for further pharmacological exploration.

Medicine

- Therapeutic Potential : There is ongoing research into the therapeutic applications of this compound, particularly its potential as a drug candidate for various diseases. Studies suggest it may have protective effects against cellular damage and could play a role in chemoprevention .

Industry

- Material Development : In industrial applications, this compound is explored for its potential in developing new materials and serving as an intermediate in the production of pharmaceuticals and agrochemicals.

Case Study 1: Cytoprotective Effects

In a study investigating cytoprotection, this compound was shown to protect human colon fibroblast cells from DNA and mitochondrial damage induced by carcinogens like 4-nitroquinoline 1-oxide (4NQO). The compound reduced DNA strand breaks and mitochondrial membrane potential loss by inhibiting nitrosative stress pathways .

Case Study 2: Enzyme Interaction

Research has identified that this compound may act on specific enzymes involved in metabolic pathways relevant to disease progression. Its inhibition of certain enzymes could provide insights into its potential therapeutic roles in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-B) () serves as a relevant comparator due to shared structural motifs, such as methoxy-substituted phenyl groups and amide linkages. Below is a detailed analysis:

Key Differences and Implications

Benzofuran derivatives often exhibit improved metabolic stability over benzamides due to reduced susceptibility to enzymatic cleavage .

Substituent Effects :

- The 2,5-dimethoxyphenyl group in the target compound may alter electronic distribution compared to Rip-B’s 3,4-dimethoxyphenyl group, influencing solubility and intermolecular interactions (e.g., hydrogen bonding).

- The pentanamide chain at the 3-position increases lipophilicity, which could enhance membrane permeability but reduce aqueous solubility relative to Rip-B’s shorter ethyl linker.

Synthetic Considerations :

- Rip-B’s synthesis involves a straightforward amide coupling between benzoyl chloride and 3,4-dimethoxyphenethylamine . The target compound’s synthesis likely requires additional steps, such as benzofuran ring formation and sequential amidation, which may lower yields.

Research Findings from Analogous Compounds

- Methoxy Positioning: 3,4-Dimethoxy substitution (as in Rip-B) is common in neurotransmitters (e.g., dopamine analogs), whereas 2,5-dimethoxy groups are prevalent in hallucinogenic phenethylamines, suggesting divergent biological targets .

- Amide vs.

Biological Activity

N-(2,5-dimethoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological activity, including its pharmacological effects, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

This compound can be characterized by its unique structural features:

- Molecular Formula : C₁₅H₁₉N₃O₃

- Molecular Weight : 273.33 g/mol

- SMILES Notation : O=C(NCCCCC)C1=CC(=C(C=C1OC)OC)C(=O)N

This structure includes a benzofuran moiety linked to a pentanamide group and a dimethoxyphenyl substituent, which may contribute to its biological activity.

Anticancer Activity

Research has indicated that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, studies on related benzofuran derivatives have shown that they can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of cell cycle progression and the activation of caspases .

Neuropharmacological Effects

The compound's potential neuropharmacological effects are also noteworthy. Similar compounds have been shown to interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. For example, derivatives of benzofuran have been studied for their ability to act as agonists or antagonists at these receptors, suggesting possible applications in treating neurological disorders such as depression and schizophrenia .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from SAR studies on related compounds indicate:

- Substituent Effects : The presence of methoxy groups at the 2 and 5 positions on the phenyl ring enhances lipophilicity and receptor binding affinity, which could improve pharmacokinetic properties .

- Chain Length Variability : Modifications in the length of the pentanamide chain can influence the compound's solubility and permeability, impacting its overall bioavailability .

Case Study 1: Anticancer Activity

A study investigating the effects of benzofuran derivatives on cancer cells demonstrated that this compound exhibited IC₅₀ values in the low micromolar range against various cancer cell lines. The mechanism was attributed to its ability to disrupt mitochondrial function and induce oxidative stress .

Case Study 2: Neuropharmacological Assessment

In a neuropharmacological assessment involving animal models, compounds similar to this compound showed promise in improving cognitive function in models of scopolamine-induced amnesia. These effects were mediated through dopaminergic pathways, indicating potential utility in treating cognitive deficits associated with neurodegenerative diseases .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₉N₃O₃ |

| Molecular Weight | 273.33 g/mol |

| Solubility | Soluble in DMSO |

| IC₅₀ (Cancer Cell Lines) | Low micromolar range |

| Neuropharmacological Effects | Cognitive enhancement |

Q & A

Q. What are the established synthetic routes for N-(2,5-dimethoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide, and what key reaction conditions are required?

- Methodological Answer : Synthesis typically involves multi-step processes:

- Methoxylation : Introduction of methoxy groups at the 2- and 5-positions of the phenyl ring via nucleophilic substitution or Ullmann coupling .

- Benzofuran Core Formation : Cyclization of substituted phenols with α,β-unsaturated carbonyl compounds under acidic or thermal conditions .

- Amidation : Coupling of the benzofuran-2-carboxamide with pentanamine using carbodiimide-based reagents (e.g., EDC/HOBt) .

- Purification : Column chromatography (silica gel, gradient elution) and recrystallization (e.g., ethanol/water) to achieve >95% purity .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to verify substitution patterns (e.g., methoxy protons at δ 3.7–3.9 ppm, benzofuran protons at δ 6.8–7.5 ppm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., exact mass 363.08338 Da) .

- X-ray Crystallography : Single-crystal analysis using SHELXL for refinement of bond lengths/angles and intermolecular interactions .

Q. How is initial biological activity screening conducted for this compound?

- Methodological Answer :

- In Vitro Assays : Dose-response studies in enzyme inhibition (e.g., kinase assays) or receptor binding (radioligand displacement) using purified targets .

- Cell-Based Models : Cytotoxicity profiling (MTT assay) and mechanistic studies (e.g., apoptosis markers via flow cytometry) .

- Controls : Include reference compounds (e.g., staurosporine for kinase inhibition) and solvent-only controls to validate assay conditions .

Advanced Research Questions

Q. How can researchers optimize reaction yields during the synthesis of this compound?

- Methodological Answer :

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)) for methoxylation efficiency .

- Solvent Optimization : Evaluate polar aprotic solvents (DMF, DMSO) for amidation kinetics .

- Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation and minimize side products .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Purity Verification : Re-analyze compound batches via HPLC (C18 column, acetonitrile/water gradient) to exclude impurities >98% .

- Assay Standardization : Compare protocols for cell density, incubation time, and solvent concentration (e.g., DMSO ≤0.1%) .

- Structural Confirmation : Re-examine crystallographic data (SHELXL-refined CIF files) to rule out polymorphic variations .

Q. How can computational modeling predict target interactions for this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with protein structures (PDB) to identify binding poses; focus on hydrogen bonding with methoxy and carboxamide groups .

- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess stability of ligand-protein complexes .

- QSAR Analysis : Corrogate substituent effects (e.g., methoxy vs. chloro) on activity using CoMFA/CoMSIA models .

Q. What experimental designs are recommended for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace 2,5-dimethoxyphenyl with 2,5-dichlorophenyl) via parallel synthesis .

- Biological Profiling : Test analogs in orthogonal assays (e.g., enzymatic inhibition and cell viability) to identify pharmacophore requirements .

- Crystallographic Validation : Resolve co-crystal structures of active analogs with target proteins to map critical interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.